molecular formula C19H30BNO4S B12068226 tert-Butyl (2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thio)ethyl)carbamate

tert-Butyl (2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thio)ethyl)carbamate

Cat. No.: B12068226
M. Wt: 379.3 g/mol
InChI Key: CZPBLRFIQCNQDR-UHFFFAOYSA-N
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Description

tert-Butyl (2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thio)ethyl)carbamate: is a chemical compound with significant applications in various fields, including organic synthesis and medicinal chemistry. This compound is characterized by the presence of a tert-butyl group, a carbamate group, and a boronic ester moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thio)ethyl)carbamate typically involves multiple steps. One common method starts with the preparation of the boronic ester intermediate, which is then coupled with the appropriate thiol and carbamate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to handle the synthesis efficiently. The process is optimized to minimize waste and maximize yield, often incorporating advanced purification techniques such as chromatography and crystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thio)ethyl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions yield biaryl compounds, while oxidation reactions produce sulfoxides or sulfones .

Scientific Research Applications

Chemistry: In organic synthesis, tert-Butyl (2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thio)ethyl)carbamate is used as a building block for the construction of more complex molecules. Its boronic ester moiety makes it particularly valuable in cross-coupling reactions .

Biology and Medicine: Its ability to form stable carbon-carbon bonds makes it useful in the development of pharmaceuticals .

Industry: In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals. Its unique reactivity allows for the creation of polymers and other materials with specific properties .

Mechanism of Action

The mechanism of action of tert-Butyl (2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thio)ethyl)carbamate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronic ester moiety, for example, can undergo transmetalation with palladium catalysts, facilitating cross-coupling reactions. The carbamate group can be hydrolyzed under acidic or basic conditions, releasing the corresponding amine .

Comparison with Similar Compounds

  • tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
  • tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid pinacol ester

Comparison: While these compounds share the boronic ester moiety, tert-Butyl (2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thio)ethyl)carbamate is unique due to the presence of the thiol and carbamate groups.

Properties

Molecular Formula

C19H30BNO4S

Molecular Weight

379.3 g/mol

IUPAC Name

tert-butyl N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfanylethyl]carbamate

InChI

InChI=1S/C19H30BNO4S/c1-17(2,3)23-16(22)21-12-13-26-15-10-8-14(9-11-15)20-24-18(4,5)19(6,7)25-20/h8-11H,12-13H2,1-7H3,(H,21,22)

InChI Key

CZPBLRFIQCNQDR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)SCCNC(=O)OC(C)(C)C

Origin of Product

United States

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